2-Aminoisonicotinamide

Description

Introduction to 2-Aminoisonicotinamide

Chemical Identity and Nomenclature

IUPAC Name and Systematic Classification

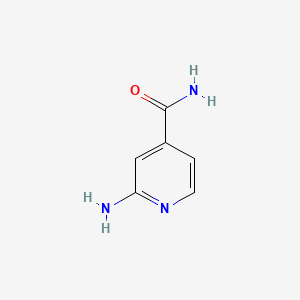

This compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature system as 2-aminopyridine-4-carboxamide. This designation reflects the compound's structural arrangement, where an amino group is positioned at the 2-position of the pyridine ring, while a carboxamide functional group occupies the 4-position. The compound belongs to the broader class of aminopyridine derivatives, specifically representing a substituted isonicotinamide structure. Within chemical taxonomy, it is categorized as a heterocyclic organic compound containing nitrogen as the heteroatom in the six-membered aromatic ring system.

The systematic classification places this compound within the pyridinecarboxamide family, distinguishing it from other isomeric forms such as nicotinamide, which bears the carboxamide group at the 3-position. The molecular formula C₆H₇N₃O indicates the presence of six carbon atoms, seven hydrogen atoms, three nitrogen atoms, and one oxygen atom, arranged in a planar aromatic system with additional functional groups. The compound's structure represents a bifunctional derivative where both the amino and carboxamide substituents contribute to its unique chemical behavior and synthetic utility.

Synonyms and Registry Numbers

The compound is registered under Chemical Abstracts Service number 13538-42-6, which serves as its primary international identifier. Additionally, it carries the European Community number 679-001-9, facilitating its recognition within European regulatory frameworks. These registry numbers ensure unambiguous identification across global chemical databases and regulatory systems.

| Identifier Type | Number/Name |

|---|---|

| Chemical Abstracts Service Number | 13538-42-6 |

| European Community Number | 679-001-9 |

| DSSTox Substance Identifier | DTXSID50326005 |

| NSC Number | 522597 |

| Wikidata Identifier | Q72441546 |

The compound is known by numerous synonyms reflecting various naming conventions and commercial designations. Primary alternative names include 2-Amino-isonicotinamide, 2-amino-4-pyridinecarboxamide, 2-Aminopyridine-4-carboxamide, and 2-Amino-4-pyridinecarbamide. Commercial suppliers frequently utilize variations such as 4-PYRIDINECARBOXAMIDE, 2-AMINO- and 4-Pyridinecarboxamide,2-amino-, reflecting different formatting preferences in chemical catalogs. Additional identifiers include the molecular descriptor codes MFCD03791262 and the simplified molecular-input line-entry system representation, which facilitate computational chemistry applications and database searches.

Historical Context and Discovery

The development of this compound emerged from broader research into aminopyridine derivatives and their potential therapeutic applications. Synthesis methodologies for this compound have been documented in pharmaceutical literature, with researchers developing efficient routes for its preparation to support drug discovery efforts. The compound's recognition as a valuable synthetic intermediate has grown alongside advances in heterocyclic chemistry and the expanding understanding of pyridine-based scaffolds in medicinal chemistry.

Early synthetic approaches involved multi-step procedures starting from readily available pyridine precursors. One documented method involves the acetylation of 2-amino-4-picoline followed by oxidation using potassium permanganate to yield 2-N-acetylamido-isonicotinic acid. This intermediate undergoes amidation in the presence of dicyclohexylcarbodiimide and ammonia in methanol to produce 2-N-acetylamido-isonicotinamide, which is subsequently treated with ammonia in methanol to afford the final this compound product. These synthetic developments reflected the growing interest in functionalized pyridine derivatives for pharmaceutical applications.

The compound's emergence in research literature coincided with increased investigation of isonicotinamide derivatives following the recognition of isonicotinic acid's importance in medicinal chemistry. Research programs focused on developing novel therapeutic agents led to systematic exploration of various substitution patterns on the isonicotinamide scaffold, with the 2-amino derivative receiving particular attention for its unique properties and synthetic versatility.

Significance in Heterocyclic Chemistry

This compound holds considerable significance within heterocyclic chemistry due to its unique structural features and versatile reactivity profile. The compound serves as an exemplary case of bifunctional heterocyclic systems, where the presence of both amino and carboxamide groups on the pyridine ring creates opportunities for diverse chemical transformations. This dual functionality enables the compound to participate in various synthetic strategies, including nucleophilic substitution reactions, condensation processes, and coordination chemistry applications.

The structural relationship between this compound and other important heterocyclic compounds enhances its value in medicinal chemistry research. Unlike isonicotinamide, which lacks the amino substitution, this compound offers additional sites for chemical modification and biological interaction. The positioning of the amino group at the 2-position creates distinct electronic effects compared to other aminopyridine isomers, influencing both its chemical reactivity and biological activity profiles.

| Structural Feature | Chemical Significance |

|---|---|

| 2-Amino substitution | Enhances nucleophilicity and coordination potential |

| 4-Carboxamide group | Provides hydrogen bonding capability and metabolic stability |

| Pyridine ring system | Offers aromatic stability and electronic modularity |

| Bifunctional nature | Enables diverse synthetic transformations |

Recent research has demonstrated the compound's utility in developing novel antifungal agents, where structure-activity relationship studies have identified this compound derivatives with potent activity against various fungal pathogens. These investigations revealed that compounds incorporating the this compound scaffold can effectively inhibit glycosylphosphatidylinositol-anchored protein biosynthesis in fungi, with some derivatives showing excellent broad-spectrum antifungal activity. The compound's role as a starting material for synthesizing hypoxia-inducible factor inhibitors further underscores its importance in contemporary drug discovery efforts.

The compound's significance extends to coordination chemistry, where it functions as a ligand in metal complex formation. Studies have demonstrated its ability to coordinate with various metal centers, including cobalt, forming stable complexes with interesting thermal and structural properties. These coordination compounds exhibit distinct thermal decomposition patterns and have been characterized using advanced analytical techniques, contributing to the understanding of metal-ligand interactions in heterocyclic systems. The versatility of this compound in forming both cocrystals and coordination polymers highlights its potential applications in materials science and crystal engineering.

Properties

IUPAC Name |

2-aminopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSDASDGMNDAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326005 | |

| Record name | 2-Amino-isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13538-42-6 | |

| Record name | 13538-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoisonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoisonicotinamide typically involves the reaction of isonicotinic acid with ammonia or an amine under specific conditions. One common method includes the reaction of isonicotinic acid with ammonium carbonate in the presence of a catalyst . Another method involves the use of ethyl chloroacetate and phenols, followed by alkaline hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoisonicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Scientific Research Applications

2-Aminoisonicotinamide, also known as 2-aminopyridine-4-carboxamide, is a chemical compound with the molecular formula and a molecular weight of 137.14 g/mol . It has a melting point of 252-258°C (decomposes) .

Antifungal Agents

2-Aminonicotinamide derivatives have demonstrated potent in vitro antifungal activity against Candida albicans . Further studies have shown that compound 11g targets the cell wall and decreases glycosylphosphatidylinositol (GPI) anchor content on the cell surface of C. albicans .

Synthesis of Novel Compounds

2-Aminonicotinamide is used in the synthesis of novel 2-aminonicotinamide derivatives as antifungal agents . These derivatives were designed based on the structures of compounds like G884, E1210, and 10b, which inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi . Many of these compounds exhibit potent in vitro antifungal activity against Candida albicans, with MIC80 values ranging from 0.0313 to 4.0 μg mL-1 . Specifically, compounds 11g and 11h displayed excellent activity against C. albicans, with MIC80 values of 0.0313 μg mL-1, and exhibited broad-spectrum antifungal activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans, with a MIC80 range of 0.0313-2.0 μg mL-1 .

Mechanism of Action

The mechanism of action of 2-Aminoisonicotinamide involves its interaction with molecular targets such as HIF-1α. It inhibits the hypoxia-induced accumulation of HIF-1α protein, thereby affecting the expression of genes involved in tumor growth and survival. This inhibition occurs through various pathways, including transcriptional regulation and protein stabilization .

Comparison with Similar Compounds

Isonicotinamide: An isomer with the carboxamide group in the 4-position.

Nicotinamide: Another isomer with the carboxamide group in the 3-position.

Comparison: 2-Aminoisonicotinamide is unique due to the presence of the amino group at the second position, which imparts distinct chemical and biological properties. Unlike isonicotinamide and nicotinamide, this compound has shown specific inhibitory effects on HIF-1α, making it a promising candidate for anticancer research .

Biological Activity

2-Aminoisonicotinamide (2-AINA) is a derivative of nicotinamide that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is recognized for its potential therapeutic applications, including antifungal, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 2-AINA, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group attached to the isonicotinamide structure. This configuration contributes to its biological activity, as it can interact with various biological targets.

Antifungal Activity

Recent studies have highlighted the potent antifungal properties of 2-AINA derivatives. For instance, a series of synthesized compounds based on 2-AINA exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from to . Notably, specific derivatives demonstrated exceptional efficacy against fluconazole-resistant strains.

Table 1: Antifungal Activity of 2-AINA Derivatives

| Compound ID | MIC (μg/mL) | Activity Against |

|---|---|---|

| 11g | 0.0313 | C. albicans |

| 11h | 0.0313 | C. albicans |

| Other Compounds | 0.0313 - 4.0 | Various Strains |

Anticancer Properties

2-AINA has also been investigated for its anticancer potential. A study reported that certain derivatives showed significant cytotoxic effects against lung cancer cell lines, with IC50 values indicating strong inhibitory activity . The compounds were compared to standard chemotherapy agents and demonstrated superior efficacy in some cases.

Table 2: Cytotoxic Activity of 2-AINA Derivatives

| Compound ID | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 4d | NCI-H460 | 4.07 ± 1.30 |

| 4e | A549 | 13.09 ± 2.45 |

| 4i | NCI-H1975 | 12.82 ± 1.59 |

The mechanisms underlying the biological activities of 2-AINA involve multiple pathways:

- Antifungal Mechanism : Research indicates that certain derivatives target the cell wall synthesis in fungi, leading to compromised structural integrity .

- Anticancer Mechanism : The inhibition of key enzymes involved in tumor growth has been demonstrated, suggesting a potential role as a therapeutic agent in oncology .

Case Studies

- Case Study on Antifungal Efficacy : A recent investigation into a novel derivative of 2-AINA revealed its ability to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, which is crucial for their survival and virulence . This study employed electron microscopy to visualize the effects on fungal cell walls.

- Case Study on Anticancer Activity : Another research effort focused on evaluating the cytotoxic effects of various derivatives on lung cancer cell lines, demonstrating that modifications in the chemical structure could enhance potency and selectivity against cancer cells .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-aminoisonicotinamide, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis involves acetylation of 2-amino-4-picoline followed by oxidation with KMnO₄ to yield 2-N-acetylamido-isonicotinic acid. Subsequent amidation with DCC and ammonia in methanol produces 2-N-acetylamido-isonicotinamide, which is deacetylated with ammonia to yield the final compound . To optimize purity:

- Monitor reaction intermediates via thin-layer chromatography (TLC) at each step.

- Use recrystallization in methanol to remove unreacted starting materials.

- Verify purity via ¹H NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and HPLC (≥95% purity threshold) .

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR to identify characteristic peaks (e.g., NH₂ at δ 5.5–6.0 ppm; pyridine ring protons at δ 7.0–8.5 ppm). Compare with published spectra .

- Purity Analysis : Employ HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) and UV detection at 254 nm .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the kinetic behavior of this compound in enzymatic assays?

- Methodological Answer :

- Steady-State Kinetics : Use a spectrophotometric assay (e.g., monitoring NADH oxidation at 340 nm) with varying substrate concentrations (0.1–10× Km).

- Controls : Include blank reactions (enzyme omitted) and inhibitor controls (e.g., nicotinaldehydes for classwide inhibition studies) .

- Data Analysis : Fit data to the Michaelis-Menten equation using nonlinear regression (e.g., GraphPad Prism). Report Vmax and Km with error margins reflecting instrument precision (e.g., ±5%) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compile IC50 values from peer-reviewed studies (e.g., PubChem, CAS databases) and assess variability via coefficient of variation (CV > 20% indicates significant inconsistency) .

- Experimental Replication : Standardize assay conditions (pH, temperature, cell lines) to isolate confounding variables. For example, discrepancies in cytotoxicity assays may arise from differences in cell passage number or serum concentration .

- Statistical Validation : Apply ANOVA to compare datasets; report p-values with Bonferroni correction for multiple comparisons .

Q. What strategies are recommended for elucidating the catalytic mechanism of this compound in metalloenzyme systems?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to simulate ligand-metal interactions (e.g., binding energy calculations for Fe²⁺/Zn²⁺ complexes) .

- Isotopic Labeling : Conduct ¹⁵N-NMR studies to track nitrogen migration during catalysis.

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., nicotinamidases) to resolve active-site binding modes. Deposit structures in the PDB with accession codes .

Data Reporting and Reproducibility Guidelines

- Raw Data : Deposit NMR spectra, HPLC chromatograms, and kinetic datasets in open-access repositories (e.g., Zenodo) with DOIs .

- Statistical Rigor : Adhere to the "significant digit rule" (e.g., report means ± SD to one decimal beyond instrument precision) .

- Ethical Compliance : For biological studies, document IRB approval and participant selection criteria per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.